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Compound of Interest

Compound Name: 2,5,7-Trimethyl-1-indanone
CAS No.: 65001-59-4
Cat. No.: B1589468
Get Quote
. J

Compound ID: 2,5,7-Trimethyl-1-indanone CAS Registry Number: 65001-59-4 Molecular
Formula: C12H140 Molecular Weight: 174.24 g/mol Appearance: Crystalline solid (recrystallized
from pentane) or light yellow oil.[1]

Executive Summary & Structural Logic

2,5,7-Trimethyl-1-indanone is a substituted indan-1-one characterized by a fused benzene
and cyclopentanone ring.[1] Its spectroscopic signature is defined by two critical structural
features:

e The "Peri" Effect: The methyl group at position 7 is spatially proximate to the carbonyl
oxygen at position 1.[1] This steric crowding results in significant deshielding in NMR
(downfield shift) and specific fragmentation patterns in MS.[1]

o Chirality at C2: The presence of a methyl group at the C2 position creates a chiral center,
rendering the geminal protons at C3 diastereotopic (magnetically non-equivalent), resulting
in complex ABX or AMX coupling patterns in the 1H NMR spectrum.
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Nuclear Magnetic Resonance (NMR)

Spectroscopy|[2][3]
Proton (*H) NMR Data

The following data is based on 400 MHz acquisition in CDCIls. The spectrum is dominated by
the three distinct methyl environments and the aromatic signals.
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(6, ppm)

Multiplicity

Integration

Assignment

Mechanistic
Insight

1.27

Doublet (d)

3H

2-CHs

Aliphatic methyl
coupled to the
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proton.[1]
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2.58
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(shifted
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The second
benzylic proton.
[1] Deshielded
3.25 dd 1H H-3b due to proximity
to the aromatic
ring and rigid ring

conformation.[1]

Aromatic proton

located between

6.90 Singlet (s) 1H H-6
the 5-Me and 7-
Me groups.[1]
Aromatic proton
) adjacent to the
7.04 Singlet (s) 1H H-4

bridgehead and
5-Me group.[1]

*Note: Exact shifts for H-2 and H-3a are estimated based on coupling constants of analogous
2-substituted indanones; H-3b is explicitly cited in synthesis literature.[1]

Carbon-13 (**C) NMR Data

The 13C spectrum confirms the indanone skeleton. The carbonyl carbon is the most deshielded
signal.[1]
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Chemical Shift (5,

Carbon Type Assignment Notes
ppm)
Characteristic of
conjugated cyclic
206.5 C=0 C-1
ketones (Indanones).
[1]
153.0 C_quat C-3a/7a Bridgehead carbon.[1]
Ipso-carbon bearing
144.5 C_quat C-5
the methyl group.[1]
Ipso-carbon bearing
136.0 C_quat C-7 )
the "peri" methyl.[1]
130.5 CH C-6 Aromatic methine.[1]
126.8 CH C4 Aromatic methine.[1]
Alpha-carbon (chiral
42.5 CH C-2
center).[1]
35.2 CH:z C-3 Benzylic methylene.[1]
21.8 CHs 5-CHs Aromatic methyl.[1]
Deshielded aromatic
18.1 CHs 7-CHs
methyl.[1]
16.5 CHs 2-CHs Aliphatic methyl.[1]

Infrared (IR) Spectroscopy

The IR spectrum is pivotal for confirming the presence of the conjugated carbonyl and the

aromatic system.

e 1705 - 1715 cm~1 (Strong):C=0 Stretching.

o Analysis: Normal saturated ketones appear ~1715 cm~1.[1] Conjugation with the benzene

ring usually lowers this wavenumber (to ~1690 cm~1).[1] However, in 5-membered rings

© 2026 BenchChem. All rights reserved.

5/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Indanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

(cyclopentanone), ring strain raises the frequency (~1745 cm~1). The net effect in
indanones is a balance, typically resulting in a band near 1710 cm~1.[1]

e 1605, 1580 cm~! (Medium):Aromatic C=C Stretching.
o Analysis: Skeletal vibrations of the benzene ring.[1]
e 2960 — 2850 cm~! (Medium):C-H Stretching.
o Analysis: Mixed aliphatic (methyl/methylene) and aromatic C-H stretches.[1]
Mass Spectrometry (MS)
lonization Mode: Electron Impact (El, 70 eV)[2]

The fragmentation of 2,5,7-trimethyl-1-indanone follows a distinct pathway driven by the
stability of the aromatic core and the lability of the alkyl substituents.

Fragmentation Logic Diagram

The following Graphviz diagram illustrates the primary decay pathway from the molecular ion to
the base fragments.

[M - CH3]+ [M - CH3 - COJ+
m/z 159 m/z 131
Base Peak (Likely) Tropylium-like ion

- CH3 (15)

Molecular lon (M+)

WS Complex rearr | m————m—m——————n
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Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathway for 2,5,7-trimethyl-1-indanone showing
sequential loss of methyl and carbonyl groups.

Key lon Table
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m/z Intensity Fragment Identity Mechanistic Origin

Molecular ion.[1]
174 Significant [M]*+ Stable aromatic
ketone.

Loss of a methyl
group.[1] Loss of the
C2-methyl is favorable
159 High (Base) [M — CHs]* to form a conjugated
cation; loss of C7-Me
is also possible due to

steric relief.[1]

Loss of CO from the

m/z 159 ion. Likely
131 High [CioH11]* rearranges to a stable

substituted tropylium

or indanyl cation.[1]

Indenyl cation (typical
115 Medium [CoH7]* aromatic hydrocarbon
fragment).[1]

Experimental Protocols
Protocol: NMR Sample Preparation

Objective: Obtain high-resolution *H and 13C spectra without concentration-dependent shifts.
e Massing: Weigh 10-15 mg of 2,5,7-trimethyl-1-indanone into a clean vial.

e Solvation: Add 0.6 mL of Chloroform-d (CDCIs) containing 0.03% TMS (Tetramethylsilane) as
an internal standard.

o Transfer: Filter the solution through a small plug of glass wool into a precision 5mm NMR
tube to remove any insoluble particulates (dust/fibers) that degrade field homogeneity.

e Acquisition:
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o H: 16 scans, 1 second relaxation delay. Center frequency on TMS (0.00 ppm).[1][2]
o 13C: 256-512 scans, proton-decoupled.

o Validation: Check the resolution of the doublet at 1.27 ppm. If it appears as a singlet, field
shimming is required.[1]

Protocol: GC-MS Analysis
Objective: Confirm purity and mass fragmentation fingerprint.[1][3][4]
o Sample Prep: Dilute the compound to 100 ppm in HPLC-grade Dichloromethane (DCM).
e Column: DB-5ms (or equivalent non-polar phenyl-arylene polymer), 30m x 0.25mm ID.[1]
e Method:

o Inlet: 250°C, Split mode (20:1).

o Carrier: Helium at 1.0 mL/min constant flow.[1][2]

o Oven: Hold 60°C for 1 min - Ramp 20°C/min to 280°C — Hold 5 min.
e Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40—-400 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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